molecular formula C7H7ClN2S B3344991 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 1001123-70-1

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No. B3344991
CAS RN: 1001123-70-1
M. Wt: 186.66 g/mol
InChI Key: KRYBICMFEPZZGH-UHFFFAOYSA-N
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Description

“4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine” is a chemical compound with the molecular formula C6H5ClN2S . The average mass of this compound is 172.635 Da and the monoisotopic mass is 171.986191 Da .


Synthesis Analysis

The synthesis of 4-chloro derivatives of thieno [2,3-d]pyrimidine is achieved by the action of phosphorus oxychloride on 5-methyl- and 5-methyl-6-carbethoxythieno [2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine” consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

In the bromination of 5-methyl-4-chloro- and 5-methyl-4-methoxy-substituted thieno [2,3-d]pyrimidines by N-bromosuccinimide, 5-bromomethyl derivatives of thieno [2,3-d]pyrimidine are formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine” include an average mass of 172.635 Da and a monoisotopic mass of 171.986191 Da .

properties

IUPAC Name

4-chloro-5-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c1-4-6-5(2-11-4)9-3-10-7(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYBICMFEPZZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CS1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857383
Record name 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

CAS RN

1001123-70-1
Record name 4-Chloro-5-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-ol (10 g, 59.54 mmol) in POCl3 (100 mL) was heated to reflux for 15 minutes. After cooling, excess POCl3 was removed under vacuum. The residue was dissolved in CH2Cl2 (100 mL) and saturated NaHCO3 (400 mL) was added at 0° C. The reaction mixture was stirred for 1 hour. The aqueous phase was extracted with DCM (3×250 mL). The organic phase was combined, dried and concentrated. The residue was purified by silica gel chromatography, eluting with Hexane/ethyl acetate (4:1) to give 4-chloro-5-methyl-5,7-dihydrothieno[3,4-d]pyrimidine (6 g, 54%). 1H NMR (CDCl3, 400 MHz) δ 8.80 (s, 1H), 4.68 (m, 1H), 4.44 (m, 1H), 4.13 (d, J=16.8 Hz, 2H), 1.68 (d, J=7.2 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 2
4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 3
4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 4
4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 5
4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 6
4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine

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